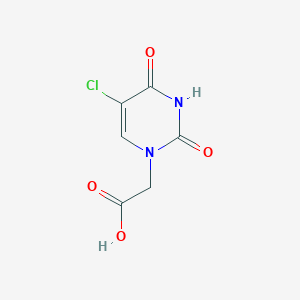

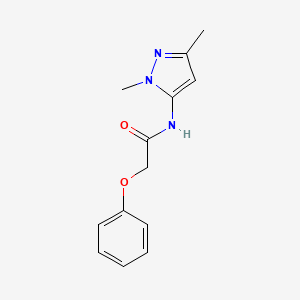

2-(5-Chloro-2,4-dioxopyrimidin-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones were synthesized by the reaction of dihydro-1-(3-hydroxy- and 4-hydroxyphenyl)pyrimidine-2,4(1H,3H)-diones and their 5- and 6-methyl derivatives with 2,3-dichloro-1,4-naphthoquinone .

Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, the SMILES string for “2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid” is O=C(C(O)=O)NC(C=C1)=NC=C1Cl .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the stability of mono- and disubstituted [(tetrahydro-2,4-dioxopyrimidin-1(2H)-yl)phenoxy]naphthalene-1,4-diones in alkaline and acidic media was investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point of a similar compound was found to be 170–172 °C .

Scientific Research Applications

Synthesis and Chemical Properties

- A series of 2-heterocyclic perimidines, including derivatives of the specified compound, were synthesized, showcasing their antimicrobial activity. These compounds were evaluated for their potential in medical applications due to their promising antimicrobial properties (Farghaly, Abdallah, & Muhammad, 2015).

- Studies on acylation reactions involving similar pyrimidine derivatives have led to the development of various compounds with potential applications in medicinal chemistry and materials science (Steinlin & Vasella, 2009).

Environmental and Agricultural Research

- Research on the adsorption behavior of chlorophenoxy acetic acids on certain nano-composites provides insights into environmental remediation techniques, particularly in removing pesticide residues from water sources. This is crucial for developing more sustainable agricultural practices and reducing environmental pollution (Khan & Akhtar, 2011).

Phytoremediation and Environmental Safety

- The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates showcases an innovative approach to reducing toxic herbicide residues in crop plants. This method leverages the natural degradation capabilities of certain bacteria to improve the efficiency of phytoremediation projects (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).

Molecular Action and Herbicide Mechanism

- Insight into the molecular action mode of 2,4-Dichlorophenoxyacetic acid, a compound with a similar functional group, highlights the physiological processes, perception, and signal transduction under herbicide treatment. Understanding the action mode at the molecular level aids in the development of more selective and environmentally friendly herbicides (Song, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXFGFUJNILRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2576835.png)

![Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate](/img/structure/B2576838.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576842.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2576844.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2576853.png)

![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)